N-Boc-3-(2-aminoethyl)benzoic acid

Vue d'ensemble

Description

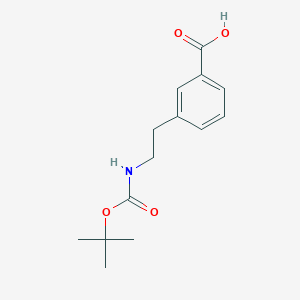

N-Boc-3-(2-aminoethyl)benzoic acid, also known by its IUPAC name 3-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid, is a compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with an aminoethyl group that is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of N-Boc-3-(2-aminoethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-3-(2-aminoethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: TFA or hydrochloric acid (HCl) in an organic solvent.

Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).

Major Products

Substitution: Various substituted derivatives depending on the reagent used.

Deprotection: 3-(2-aminoethyl)benzoic acid.

Coupling: Peptide or amide-linked products.

Applications De Recherche Scientifique

Chemistry

N-Boc-3-(2-aminoethyl)benzoic acid serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various reactions—such as substitution, deprotection, and coupling—makes it a valuable reagent for chemists.

Biology

In biological applications, this compound is employed in the preparation of peptide conjugates. The Boc group allows for the selective protection of the amino group during peptide synthesis, enabling chain elongation. Once the peptide chain is assembled, the Boc group can be removed to reveal the free amine for further modifications or conjugation reactions.

Medicine

This compound is investigated for its potential use in drug development. It acts as a precursor for active pharmaceutical ingredients (APIs), contributing to the synthesis of biologically active compounds. Although specific biological activities have not been extensively documented, similar compounds are known to exhibit antimicrobial and anti-inflammatory properties .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows for various modifications that are essential in developing new materials with tailored properties.

Mécanisme D'action

The mechanism of action of N-Boc-3-(2-aminoethyl)benzoic acid is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and incorporation into larger molecular frameworks .

Comparaison Avec Des Composés Similaires

N-Boc-3-(2-aminoethyl)benzoic acid can be compared with other Boc-protected amino acids and derivatives:

N-Boc-ethanolamine: Similar in that it contains a Boc-protected amino group, but differs in the presence of a hydroxyl group instead of a benzoic acid moiety.

Boc-2-aminoethyl methacrylate: Contains a Boc-protected amino group and a methacrylate moiety, used in polymer synthesis.

Boc-2-(Boc-amino)benzoic acid: Another Boc-protected benzoic acid derivative, differing in the position of the amino group.

This compound is unique due to its specific substitution pattern and the presence of both an aminoethyl group and a benzoic acid moiety, making it a valuable intermediate in various synthetic applications.

Activité Biologique

N-Boc-3-(2-aminoethyl)benzoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzoic acid moiety with an aminoethyl side chain protected by a Boc (tert-butoxycarbonyl) group. The Boc group serves as a protective agent for the amine, facilitating various chemical reactions without affecting the amine functionality.

Synthesis Methodology

The synthesis typically involves the reaction of 3-(2-aminoethyl)benzoic acid with Boc anhydride in the presence of a base such as triethylamine. The general procedure includes:

-

Reagents :

- 3-(2-aminoethyl)benzoic acid

- Boc anhydride

- Triethylamine (Et3N)

- Solvent: Dimethylformamide (DMF)

-

Procedure :

- Dissolve 3-(2-aminoethyl)benzoic acid in DMF.

- Add Boc anhydride and Et3N to the mixture.

- Stir at room temperature until completion, followed by purification through crystallization or chromatography.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the context of protein interaction and enzyme modulation.

Enzyme Inhibition and Protein Interaction

Case Study 1: Proteasome Activation

In a study assessing the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that certain compounds significantly increased proteasome activity without inducing cytotoxicity. Specifically, compounds with similar structures to this compound were noted for their ability to enhance chymotrypsin-like enzymatic activity, indicating their potential as modulators of protein homeostasis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoic acid derivatives revealed that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential role in developing new antimicrobial agents .

Propriétés

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFKNLUZGOWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.